molecular formula C7H7N3O6 B2700616 [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1856097-21-6

[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2700616
CAS No.: 1856097-21-6
M. Wt: 229.148
InChI Key: SEPDECGJDMLGLH-UHFFFAOYSA-N
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Description

[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid.

    Acylation: Finally, the acetic acid moiety is introduced through acylation reactions, often using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Reduction of the Nitro Group: This yields the corresponding amino derivative.

    Hydrolysis of the Ester Group: This forms the free carboxylic acid.

    Electrophilic Substitution: This can yield various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: [4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Activity: Compounds containing the pyrazole ring are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar activities.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid moiety.

Comparison with Similar Compounds

Similar Compounds

    [4-(Methoxycarbonyl)-3-nitrophenyl]acetic acid: Similar in structure but with a phenyl ring instead of a pyrazole ring.

    [4-(Methoxycarbonyl)-3-nitro-1H-imidazol-1-yl]acetic acid: Similar but with an imidazole ring.

Uniqueness

    Pyrazole Ring: The presence of the pyrazole ring in [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid imparts unique electronic properties and reactivity compared to phenyl or imidazole derivatives.

    Functional Groups: The combination of the nitro and methoxycarbonyl groups provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methoxycarbonyl-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6/c1-16-7(13)4-2-9(3-5(11)12)8-6(4)10(14)15/h2H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPDECGJDMLGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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